2,3,4-Trihydroxybenzaldehyde

描述

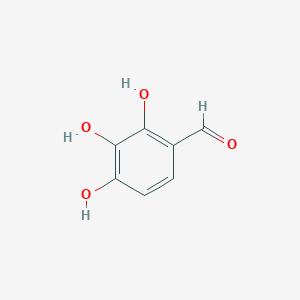

2,3,4-三羟基苯甲醛是一种有机化合物,化学式为C7H6O4。它以三个羟基和一个连接到苯环上的醛基的存在为特征。这种化合物以其结晶固体形式而闻名,它可以是无色或浅黄色。 它可溶于水、醇和醚,在正常条件下相对稳定,但在高温或强酸或碱存在下会分解 .

准备方法

合成路线和反应条件: 2,3,4-三羟基苯甲醛可以通过多种方法合成。一种常见的途径是水杨醛的硝化,然后进行还原。 硝化反应引入硝基,然后将硝基还原为羟基,得到所需产物 .

工业生产方法: 在工业环境中,2,3,4-三羟基苯甲醛的生产通常涉及使用先进的催化工艺,以确保高收率和纯度。 这些方法通常使用钯碳(Pd/C)等催化剂和氢气用于还原步骤 .

化学反应分析

Condensation Reactions with Amines (Schiff Base Formation)

2,3,4-Trihydroxybenzaldehyde readily reacts with primary amines to form Schiff bases through condensation. This reaction is facilitated by the aldehyde group and phenolic hydroxyls, which stabilize intermediates via hydrogen bonding.

Mechanism :

-

The aldehyde group reacts with the amine to form an imine (C=N bond), releasing water.

-

Intramolecular hydrogen bonds between hydroxyl groups and the imine nitrogen enhance stability .

Example :

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound + 4-methoxybenzylamine | Methanol, RT, 1 hour | (E)-2,3,4-Trihydroxybenzaldehyde O-(4-methoxybenzyl) oxime | 74% |

This reaction is pivotal in synthesizing bioactive molecules, such as aldose reductase inhibitors with antioxidant properties .

Formation of Benzopyrylium Salts

The compound participates in cyclocondensation reactions to form benzopyrylium derivatives, which are chromophores with applications in dye chemistry.

Protocol :

-

Reacting this compound with p-dimethylaminostyryl methyl ketone in acetic acid and sulfuric acid yields a benzopyrylium salt .

Data :

| Reactant | Catalyst/Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| This compound + p-dimethylaminostyryl methyl ketone | H₂SO₄, AcOH | 7,8-Dihydroxy-2-(4-dimethylaminostyryl)-1-benzopyrylium hydrogen sulfate | 91.6% |

This method demonstrates the compound’s utility in synthesizing photostable dyes.

Wittig Reaction for Caffeic Acid Derivatives

The aldehyde group undergoes Wittig reactions with stabilized ylides to form α,β-unsaturated carbonyl derivatives.

Key Findings :

-

Reaction with ylides derived from ethyl bromoacetate produces caffeic acid analogs .

-

Electron-donating hydroxyl groups increase aldehyde reactivity by polarizing the carbonyl bond .

Example Reaction :

Yield : 48–74% under optimized conditions .

Electrophilic Substitution Reactions

The hydroxyl groups direct electrophilic substitution (e.g., nitration, sulfonation) to specific positions on the aromatic ring.

Key Observations :

-

Nitration occurs preferentially at the para position relative to the aldehyde group due to steric and electronic effects .

-

Sulfonation under mild conditions yields water-soluble derivatives for pharmaceutical applications .

Oxidation and Reduction

-

Oxidation : The aldehyde group oxidizes to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄), forming 2,3,4-trihydroxybenzoic acid .

-

Reduction : Catalytic hydrogenation reduces the aldehyde to a hydroxymethyl group, yielding 2,3,4-trihydroxybenzyl alcohol .

Complexation with Metal Ions

The hydroxyl and aldehyde groups act as polydentate ligands, forming stable complexes with transition metals like Al³⁺ and Fe³⁺.

Application :

科学研究应用

Medicinal Chemistry

Antibacterial Properties

Research indicates that 2,3,4-trihydroxybenzaldehyde exhibits significant antibacterial activity against various pathogens. A study evaluated the bactericidal effects of several benzaldehyde derivatives, including THBA, against Campylobacter jejuni, Escherichia coli O157:H7, Listeria monocytogenes, and Salmonella enterica. The findings revealed that THBA was among the most effective compounds, demonstrating a dose-dependent reduction in bacterial counts with a BA50 value indicating its potency against these pathogens .

Schiff Base Formation

THBA can condense with primary amines to form Schiff bases, which are compounds of interest due to their biological activities. A novel synthesis method utilizing airflow grinding technology was reported for creating Schiff bases from THBA and 4-aminobenzoic acid. This method showed promise for enhancing reaction yields and minimizing solvent use . The resulting Schiff bases could possess enhanced pharmacological properties compared to their precursors.

Antioxidant Activity

THBA has been studied for its antioxidant properties, which are crucial in combating oxidative stress-related diseases. A series of derivatives based on THBA were synthesized and tested for their ability to inhibit advanced glycation end-products (AGEs) formation and to act as antioxidants. The compounds demonstrated significant activity in scavenging free radicals and inhibiting lipid peroxidation . This suggests potential applications in the formulation of health supplements or functional foods aimed at reducing oxidative damage.

Material Science

Synthesis of Functional Materials

The unique chemical structure of THBA allows it to be utilized in creating functional materials. For instance, it has been incorporated into polymer matrices to enhance their thermal stability and mechanical properties. The integration of THBA into polymer systems has shown improvements in both tensile strength and thermal resistance due to its phenolic nature .

Case Study 1: Antibacterial Efficacy

A detailed investigation into the antibacterial efficacy of THBA was conducted where its effects were compared against other phenolic compounds. The study highlighted that THBA's structure—specifically the presence of three hydroxyl groups—contributed significantly to its enhanced antibacterial activity compared to mono- or di-hydroxylated counterparts .

| Compound | BA50 (mg/mL) | Active Against |

|---|---|---|

| This compound | 0.026 | C. jejuni, E. coli |

| 2,4-Dihydroxybenzaldehyde | 0.045 | Listeria monocytogenes |

| 2-Hydroxy-5-methoxybenzaldehyde | 0.055 | Salmonella enterica |

Case Study 2: Synthesis of Schiff Bases

A study explored the synthesis of a specific Schiff base derived from THBA and its potential as an anti-inflammatory agent. The results indicated that the Schiff base exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting a pathway for developing new anti-inflammatory drugs .

作用机制

2,3,4-三羟基苯甲醛发挥作用的机制取决于其应用。例如,在药物化学中,它作为苯塞拉嗪的前体,抑制多巴脱羧酶。 这种抑制增加了脑内 L-多巴的可用性,有助于治疗帕金森病 . 苯环上的羟基允许与生物分子发生多种相互作用,促进其在酶抑制和其他生化途径中的作用 .

类似化合物:

2,4,5-三羟基苯甲醛: 结构相似,但羟基位置不同,影响其化学反应性和应用.

2,3,5-三羟基苯甲醛: 另一种异构体,羟基位置不同,导致不同的化学性质和用途.

独特性: 2,3,4-三羟基苯甲醛因其特殊的羟基排列而独一无二,这种排列赋予了独特的反应性模式,使其在合成某些药物和染料方面特别有用。 它能够与金属形成稳定的络合物,这使其与其他异构体区分开来 .

相似化合物的比较

2,4,5-Trihydroxybenzaldehyde: Similar in structure but differs in the position of hydroxyl groups, affecting its chemical reactivity and applications.

2,3,5-Trihydroxybenzaldehyde: Another isomer with different hydroxyl group positions, leading to distinct chemical properties and uses.

Uniqueness: 2,3,4-Trihydroxybenzaldehyde is unique due to its specific arrangement of hydroxyl groups, which imparts distinct reactivity patterns and makes it particularly useful in the synthesis of certain pharmaceuticals and dyes. Its ability to form stable complexes with metals also sets it apart from other isomers .

生物活性

2,3,4-Trihydroxybenzaldehyde (THBA) is a phenolic compound with significant biological activity. It serves as an intermediate in the synthesis of various pharmaceuticals, notably in the production of benserazide, a drug used for treating Parkinson's disease. This article explores the diverse biological activities associated with THBA, including its antimicrobial properties, potential as an antioxidant, and its role in biochemical pathways.

THBA is characterized by its light brown to beige-brown powder form and has the chemical formula CHO. The compound features three hydroxyl groups attached to a benzaldehyde moiety, which contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that THBA exhibits notable antibacterial and antifungal properties. It has been shown to form Schiff bases through condensation reactions with primary amines, enhancing its antimicrobial efficacy. A study demonstrated that THBA derivatives had significant inhibitory effects against various bacterial strains and fungi, indicating its potential as a natural antimicrobial agent .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| S. aureus | 18 | |

| C. albicans | 12 | |

| Schiff Base Derivative | E. coli | 20 |

| S. aureus | 22 |

Inhibition of Butanol Fermentation

THBA has been studied for its effects on butanol fermentation processes. At varying concentrations, it was observed that THBA could inhibit butanol production significantly at higher concentrations (1.0 mM and above), demonstrating its potential impact on fermentation efficiency . This characteristic could be leveraged in industrial applications where fermentation processes are critical.

Table 2: Effect of this compound on Butanol Production

| Concentration (mM) | Butanol Yield (%) | Productivity (g/L/h) |

|---|---|---|

| 0.25 | 90 | 0.20 |

| 0.5 | 85 | 0.18 |

| 1.0 | 30 | 0.05 |

| 1.5 | 0 | 0 |

Antioxidant Properties

THBA has also been identified as a potent antioxidant agent. Its structure allows it to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. Studies have shown that THBA can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of THBA revealed that compounds synthesized from THBA exhibited enhanced antibacterial activity compared to THBA itself, suggesting that structural modifications can improve efficacy against resistant strains .

- Biochemical Pathways : Research exploring the interaction of THBA with enzymes involved in oxidative stress has shown promising results in modulating these pathways, indicating potential therapeutic applications in conditions like diabetes and neurodegenerative diseases .

- In Vivo Studies : Animal model studies have indicated that THBA administration can lead to significant reductions in inflammation markers and improved antioxidant status in tissues, supporting its use in therapeutic settings for chronic inflammatory conditions .

属性

IUPAC Name |

2,3,4-trihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-3-4-1-2-5(9)7(11)6(4)10/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPNQSVBEWWHIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057684 | |

| Record name | 2,3,4-Trihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2144-08-3 | |

| Record name | 2,3,4-Trihydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2144-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2,3,4-trihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002144083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2144-08-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2,3,4-trihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,4-Trihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trihydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-Trihydroxybenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UGV46Q4M2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。